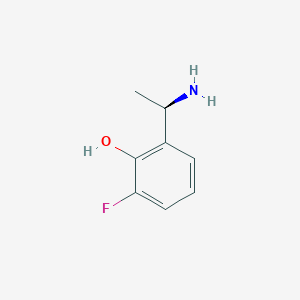
(R)-2-(1-Aminoethyl)-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-6-fluorophenol is a chiral compound that features a fluorine atom on the phenol ring and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-6-fluorophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity. For instance, the use of ω-transaminase enzymes has been explored for the synthesis of chiral amines, including ®-2-(1-Aminoethyl)-6-fluorophenol .
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminoethyl)-6-fluorophenol may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and the concentration of reactants. The use of biocatalysts, such as engineered ω-transaminase variants, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aminoethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted phenols .
Scientific Research Applications
®-2-(1-Aminoethyl)-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-6-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can form external aldimines with coenzymes like pyridoxal-5′-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates, which are crucial for the catalytic activity of enzymes like ω-transaminases .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-1-(1-Naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-6-fluorophenol is unique due to the presence of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-6-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
WBYCHYDVKNGTLZ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


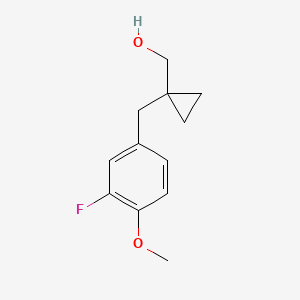
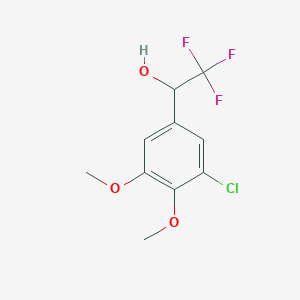
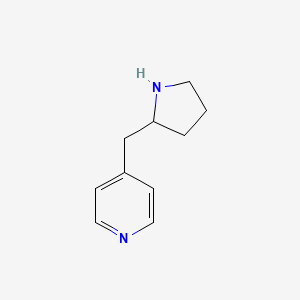







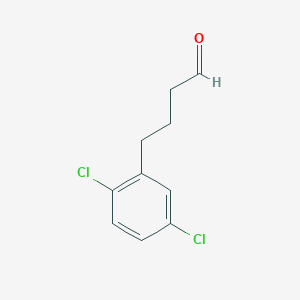

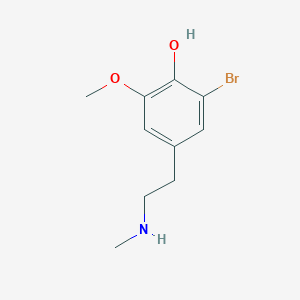
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
